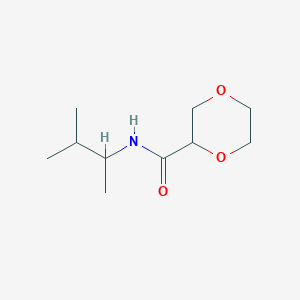
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MXE or Methoxetamine and belongs to the arylcyclohexylamine class of dissociative anesthetics. It is structurally related to ketamine and phencyclidine (PCP) and has been found to exhibit similar pharmacological effects.
Mechanism of Action
The exact mechanism of action of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of glutamate neurotransmission. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate signaling. This, in turn, results in the suppression of neuronal activity and the induction of dissociative anesthesia.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, dissociation, and hallucinations. It has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to alter the activity of various brain regions involved in emotional processing and memory formation.
Advantages and Limitations for Lab Experiments
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high affinity for the NMDA receptor, making it a potent tool for studying glutamate neurotransmission. However, it also has several limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.
Future Directions
There are several future directions for research on N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective NMDA receptor antagonists that can be used to study specific receptor subtypes. Additionally, research is needed to investigate the long-term effects of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide use and its potential for abuse.
Synthesis Methods
The synthesis of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid dihydrate to form the final compound.
Scientific Research Applications
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anesthetic, and antidepressant properties. In addition, it has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-4-2-3-5-10(9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOWUPTWRIQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

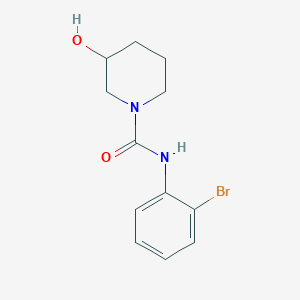

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
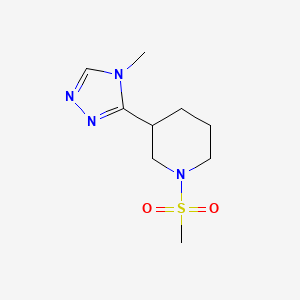
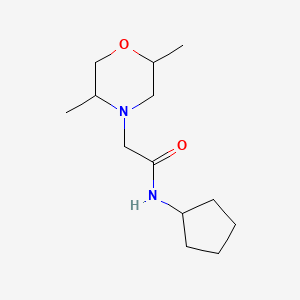
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
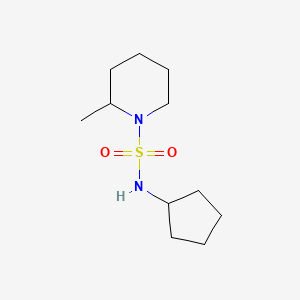
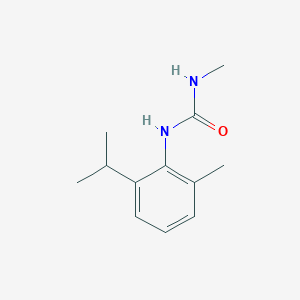
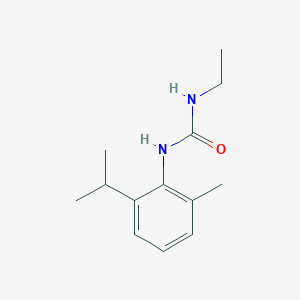
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)

